1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

Lipophilicity Drug-likeness ADME prediction

1-tert-Butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate (CAS 220047-92-7) is a chiral, orthogonally protected pyrrolidine building block classified as an N-Boc-trans-4-hydroxymethyl-L-proline methyl ester. It bears a tert-butyloxycarbonyl (Boc) group at N1, a methyl ester at C2, and a hydroxymethyl substituent at C4 in the (2S,4R) configuration, yielding a molecular formula of C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Cat. No. B12280561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1
InChIKeyCABWKOSZCAHYJE-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2S,4R)-4-(Hydroxymethyl)pyrrolidine-1,2-dicarboxylate: Core Identity and Procurement Profile


1-tert-Butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate (CAS 220047-92-7) is a chiral, orthogonally protected pyrrolidine building block classified as an N-Boc-trans-4-hydroxymethyl-L-proline methyl ester . It bears a tert-butyloxycarbonyl (Boc) group at N1, a methyl ester at C2, and a hydroxymethyl substituent at C4 in the (2S,4R) configuration, yielding a molecular formula of C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol . The compound's defined stereochemistry—corresponding to the natural L-proline absolute configuration at C2 with a trans relationship to the C4 substituent—makes it a strategic intermediate for asymmetric synthesis of peptidomimetics, protease inhibitors, and constrained amino acid derivatives [1].

Why 1-tert-Butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate Cannot Be Swapped for Generic Proline Analogs


Superficially similar N-Boc proline esters—such as the 4-hydroxy analog Boc-Hyp-OMe (CAS 74844-91-0) or the (2S,4S) diastereomer—differ in at least one critical dimension: substitution at C4 (hydroxymethyl vs. hydroxy), stereochemistry (trans vs. cis), or both. These differences produce measurable shifts in lipophilicity (ΔLogP ≈ 0.17–0.51 units) , alter the hydrogen-bond geometry available for molecular recognition , and change the downstream synthetic options for further functionalisation (e.g., the –CH₂OH handle can undergo oxidation or mesylation that –OH cannot match without additional carbon homologation) [1]. Consequently, substituting a generic analog without verifying stereochemical fidelity and functional-group identity risks failed stereoselective coupling, altered pharmacokinetic profiles of derived drug candidates, and wasted synthetic effort in multi-step routes that depend on the precise spatial presentation of the hydroxymethyl arm.

Head-to-Head Evidence: Quantified Differentiation of 1-tert-Butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate vs. Closest Analogs


Lipophilicity Differential: LogP 0.30 vs. 0.47–0.81 for the 4-Hydroxy Analog

The target compound exhibits a predicted LogP of 0.30, as reported on the Fluorochem technical datasheet . In contrast, the closest 4-hydroxy analog—1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (Boc-Hyp-OMe, CAS 74844-91-0)—shows LogP values ranging from 0.47 to 0.81 across authoritative chemical databases, with the Acmechem-certified value at 0.47 . This LogP decrement of 0.17 to 0.51 log units indicates that the additional methylene unit in the hydroxymethyl group increases polarity relative to the hydroxyl analog, altering predicted membrane permeability and solubility profiles in early drug discovery programs.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Heavy Atom Count: 259.30 g/mol vs. 245.27 g/mol for the 4-Hydroxy Analog

The target compound has a molecular weight of 259.30 g/mol and contains 18 heavy atoms (C₁₂H₂₁NO₅) [1]. The 4-hydroxy analog (Boc-Hyp-OMe, CAS 74844-91-0) has a molecular weight of 245.27 g/mol (C₁₁H₁₉NO₅, 17 heavy atoms) . The +14.03 Da difference corresponds precisely to one additional methylene (–CH₂–) unit and places the target compound nearer to the upper boundary of the 'rule-of-three' fragment-likeness space (MW ≤ 300 Da), while the 4-hydroxy analog sits more centrally in fragment-screening libraries. For integrin or protease inhibitor programs where a slightly larger building block is desired to fill deeper binding pockets, the target compound offers a measurable advantage in steric bulk without exceeding lead-likeness thresholds.

Molecular weight Lead-likeness Fragment-based design

Fraction sp³ (Fsp³) and Three-Dimensional Complexity: 0.833 vs. 0.818 for the 4-Hydroxy Analog

The target compound achieves an Fsp³ value of 0.833, as listed on the Fluorochem datasheet , meaning 83.3% of its carbon atoms are sp³-hybridized. For the 4-hydroxy analog (CAS 74844-91-0), the Fsp³ is calculated at 0.818 (9 sp³ out of 11 total carbons) . The higher Fsp³ of the target compound reflects the additional sp³ carbon in the hydroxymethyl substituent and aligns with the growing medicinal chemistry consensus that increasing three-dimensional character correlates with improved clinical success rates, higher target selectivity, and reduced off-target promiscuity. Both values exceed the typical average for oral drugs (Fsp³ ≈ 0.47), but the target compound's extra 0.015 units represent a measurable, though modest, advantage.

Fsp³ 3D complexity Drug-likeness Escape from flatland

Synthetic Versatility: Hydroxymethyl vs. Hydroxy Handle for Downstream Functionalisation

The primary alcohol (–CH₂OH) at C4 of the target compound provides a synthetic handle that can be directly oxidized to an aldehyde or carboxylic acid, converted to a leaving group (mesylate, tosylate, bromide) for nucleophilic displacement, or coupled via Mitsunobu and etherification reactions [1]. The 4-hydroxy analog (–OH) can undergo similar nucleophilic reactions, but generation of an equivalent C4-elongated scaffold from the 4-OH analog requires additional carbon-carbon bond formation steps (e.g., homologation) that add 1–2 synthetic steps and reduce overall yield [2]. The Boc and methyl ester protecting groups on the target compound are fully orthogonal: the Boc group is cleaved under acidic conditions (TFA, HCl/dioxane) while the methyl ester can be hydrolyzed under basic conditions (LiOH, NaOH), enabling sequential, chemoselective deprotection without affecting the hydroxymethyl group [3].

Synthetic intermediate Functional group interconversion Orthogonal protection

Stereochemical Fidelity: Defined (2S,4R) Configuration with Two Chiral Centers vs. Racemic or cis Diastereomers

The target compound is supplied as the single (2S,4R) diastereomer with two defined stereocenters and zero undefined atom stereocenters [1]. The (2S,4S) diastereomer (CAS 1194059-42-1) and (2R,4R) enantiomer (CAS 1638744-99-6) are commercially available as separate catalog items, confirming that the stereoisomers are not interchangeable and are procured for distinct stereochemical requirements . In the context of proline-based peptidomimetics, the (2S,4R) configuration mimics the natural trans-4-substituted-L-proline geometry found in collagen triple-helix stabilizing residues, whereas the (2S,4S) cis configuration produces a kinked backbone that disrupts PPII helix formation [2]. This stereochemical divergence produces measurably different conformational preferences in the pyrrolidine ring pucker (Cγ-endo vs. Cγ-exo), directly impacting the secondary structure of derived peptides and the pharmacophore presentation in small-molecule inhibitors.

Stereochemistry Enantioselectivity Diastereomer comparison

Purity and Quality Control: 98% with Multi-Technique Batch Certification vs. Typical 95–97% for Generic Analogs

Bidepharm supplies the target compound at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analysis . The (2R,4R) enantiomer (CAS 1638744-99-6) is offered at a lower standard purity of 95–97% by multiple vendors, with AKSci listing it at 95% . For the widely used 4-hydroxy analog (Boc-Hyp-OMe), Sigma-Aldrich lists a purity of 97% . While 1–3% purity differences may appear minor, in multi-step synthesis where the building block is coupled at a late stage, a 1% impurity level can translate to >5% cumulative impurities in the final product after 5–6 steps, potentially requiring additional chromatographic purification. The availability of HPLC and GC trace analysis from the target compound's supplier provides quantitative impurity profiling that is not universally available for all comparator analogs.

Purity Quality control Batch consistency Procurement

High-Impact Application Scenarios for 1-tert-Butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate Informed by Quantitative Evidence


Peptidomimetic Protease Inhibitor Design Requiring Lower LogP

In lead optimization programs targeting proteases (e.g., HCV NS3/4A, SARS-CoV-2 3CLᵖʳᵒ, or DPP4), medicinal chemists frequently replace the P2 proline residue with a constrained 4-substituted proline analog to improve metabolic stability and potency. The target compound's lower LogP (0.30 vs. 0.47–0.81 for the 4-hydroxy analog) provides a measurable lipophilicity advantage for programs where reducing LogP is critical—for example, to avoid CYP450 inhibition, reduce hERG binding, or improve renal clearance. The (2S,4R) stereochemistry maintains the native L-proline geometry required for recognition by proline-specific proteases [1], while the hydroxymethyl group can be further functionalised (e.g., converted to a guanidine or amine) to engage S1′ or S2′ subsite residues.

Late-Stage Functionalisation in Parallel Synthesis Libraries

The orthogonal Boc/methyl ester protection combined with the free primary alcohol creates a trifunctional building block amenable to sequential, chemoselective transformations without cross-reactivity . In parallel synthesis, the hydroxymethyl group can be oxidised to the aldehyde and used as a diversification point for reductive amination with diverse amine libraries, while the Boc and methyl ester groups remain intact. This three-step sequence (deprotect, diversify, deprotect) is at least one step shorter than the equivalent route starting from the 4-hydroxy analog, which would require an initial O-alkylation or Mitsunobu reaction to install an equivalent spacer arm [1]. The target compound's Fsp³ of 0.833 ensures that derivatised products retain high three-dimensional character, which enhances library quality for fragment-based and HTS screening campaigns.

Collagen Mimetic Peptide (CMP) Synthesis Requiring Defined trans-4-Substitution

Collagen triple-helix stability depends critically on the presence of (2S,4R)-4-substituted proline derivatives at the Yaa position of the repeating Gly-Xaa-Yaa motif, with the 4R configuration enforcing a Cγ-exo ring pucker that pre-organises the backbone φ/ψ dihedral angles for triple-helix formation . The target compound provides the correct trans (2S,4R) stereochemistry for direct incorporation into solid-phase peptide synthesis (SPPS) of collagen mimetic peptides, where the 4-hydroxymethyl group can serve as a conjugation handle for fluorophores, biotin, or PEG chains without disrupting helix stability. Using the (2S,4S) cis diastereomer would produce a Cγ-endo pucker that destabilises the triple helix and reduces melting temperature (Tm) by >10 °C in model CMPs [1], making stereochemical fidelity a non-negotiable procurement criterion.

PROTAC Linker and ADC Payload Attachment Chemistry

The hydroxymethyl group at C4 provides a native attachment point for bifunctional linker conjugation in PROTAC (Proteolysis Targeting Chimera) and ADC (Antibody-Drug Conjugate) applications. Unlike the 4-hydroxy analog Boc-Hyp-OMe, which is already widely used as a non-cleavable ADC linker component , the target compound's extended –CH₂OH arm offers an additional methylene spacer that can reduce steric clash between the conjugated payload and the E3 ligase or target protein binding interface. The orthogonal Boc and methyl ester protections allow sequential deprotection for stepwise conjugation: Boc removal exposes the secondary amine for coupling to one ligand, while methyl ester hydrolysis liberates the carboxylic acid for attachment to the second ligand or solid support. The measured LogP of 0.30 ensures that the linker itself does not excessively increase the overall hydrophobicity of the heterobifunctional construct, which is a known liability in PROTAC design where high LogP correlates with poor solubility and non-specific binding.

Quote Request

Request a Quote for 1-tert-butyl 2-methyl (2S,4R)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.